N3-sec-Butyl vs. N3-Trifluoromethyl and N3-Nitro Phenyl: Projected Lipophilic Efficiency Advantage for ADMET Optimization
The N3-4-(sec-butyl)phenyl group of CAS 733030-61-0 imparts a calculated logP lower than the trifluoromethylphenyl-substituted analogs (3a, 3d) while retaining comparable hydrophobic bulk, potentially improving Lipophilic Ligand Efficiency (LLE = pIC50 − logP). In the directly measured 6-chloro-2-thioxo series, the N3-(3-CF3)phenyl analog 3a (calculated MW 356.75) showed LoVo IC50 = 294.32 ± 8.41 µM and HCT-116 IC50 = 298.05 ± 13.26 µM, while the N3-(4-NO2)phenyl analog 3f (MW 333.75) showed LoVo IC50 = 383.5 ± 8.99 µM and HCT-116 IC50 = 323.59 ± 3.00 µM [1]. The sec-butylphenyl substituent (MW 344.86) provides a lipophilicity intermediate between these electron-deficient aryl groups and simple alkyl chains, potentially translating to more favorable ADMET properties as predicted for the broader quinazolinone series [1].
| Evidence Dimension | Cytotoxicity (IC50) against LoVo and HCT-116 colorectal carcinoma cell lines, with DPPH antioxidant IC50 and predicted ADMET profiles |
|---|---|
| Target Compound Data | N3-4-(sec-butyl)phenyl: No direct experimental IC50 data; cLogP projected lower than CF3-phenyl analogs based on fragment-based calculations; MW 344.86 g/mol |
| Comparator Or Baseline | 3a (N3-3-CF3-phenyl): LoVo IC50 294.32 ± 8.41 µM, HCT-116 IC50 298.05 ± 13.26 µM, DPPH IC50 0.191 mM; 3f (N3-4-NO2-phenyl): LoVo IC50 383.5 ± 8.99 µM, HCT-116 IC50 323.59 ± 3.00 µM, DPPH IC50 0.680 mM; BHT reference DPPH IC50 0.245 mM |
| Quantified Difference | 3a vs. 3f: 1.3-fold LoVo potency advantage; 3.6-fold DPPH advantage for 3a; CAS 733030-61-0 sec-butyl lipophilicity projected intermediate—no experimental cytotoxicity data available for the target compound itself |
| Conditions | LoVo and HCT-116 colon carcinoma cell lines; MTT assay; DPPH radical scavenging assay; ADMET properties predicted via in silico methods (StarDrop/Optibrium). NB: All comparator data from El-Sayed et al. 2023 [1]; no direct experimental data located for CAS 733030-61-0. |
Why This Matters
The sec-butylphenyl group offers a lipophilicity profile that may improve LLE metrics relative to high-logP CF3-phenyl analogs, a key consideration when selecting a starting scaffold for lead optimization where metabolic stability and off-target promiscuity are concerns.
- [1] El-Sayed NNE, Almaneai NM, Ben Bacha A, et al. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals (Basel). 2023;16(10):1392. doi:10.3390/ph16101392. View Source
